

7-Hydroxy-TSU-68 molecular weight and formula

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Compound of Interest

Compound Name: 7-Hydroxy-TSU-68

Cat. No.: B13922204

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In-Depth Technical Guide: 7-Hydroxy-TSU-68

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-TSU-68 is the primary metabolite of TSU-68 (Orantinib, SU-6668), an investigational multi-targeted receptor tyrosine kinase inhibitor. The biotransformation of TSU-68 to its hydroxylated metabolite is a critical aspect of its pharmacology and is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. This document provides a comprehensive overview of **7-Hydroxy-TSU-68**, including its physicochemical properties, detailed experimental protocols for its in vitro generation, and the enzymatic pathways governing its formation. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding.

Physicochemical Properties of 7-Hydroxy-TSU-68

The fundamental molecular characteristics of **7-Hydroxy-TSU-68** are summarized below.

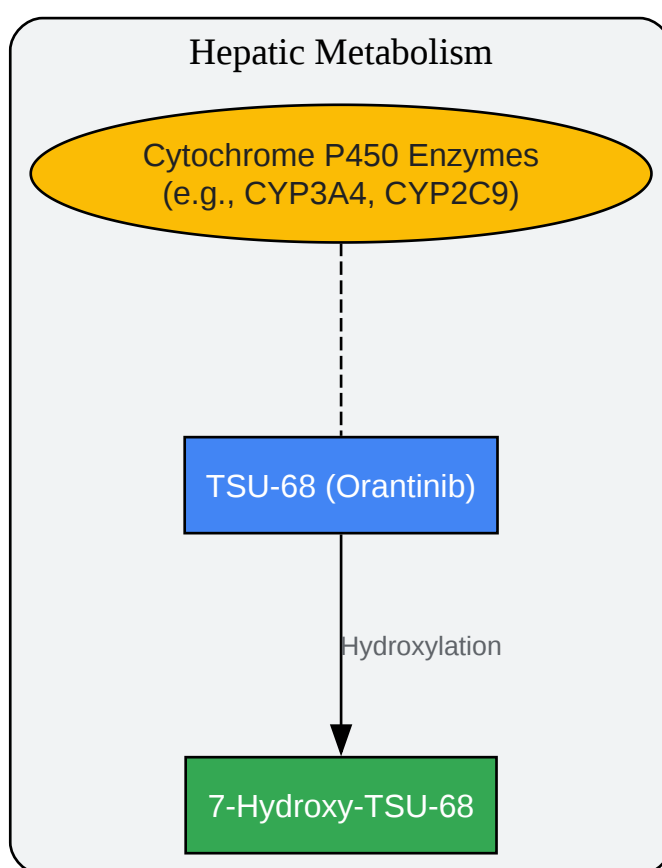
Property	Value	Reference
Molecular Formula	C ₁₈ H ₁₈ N ₂ O ₄	[1][2]
Molecular Weight	326.35 g/mol	[1][3]
CAS Number	1035154-52-9	[1][2]

Biotransformation of TSU-68 to 7-Hydroxy-TSU-68

The formation of **7-Hydroxy-TSU-68** from its parent compound, TSU-68, is a metabolic process that primarily occurs in the liver. This conversion is catalyzed by specific cytochrome P450 enzymes.

Signaling Pathway

The metabolic conversion is a hydroxylation reaction, as depicted in the following diagram.



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Fig. 1: Metabolic conversion of TSU-68.

Experimental Protocols

The following section details the methodology for the in vitro study of TSU-68 metabolism, adapted from established protocols for drug metabolism studies using human liver microsomes.

In Vitro Metabolism of TSU-68 in Human Liver Microsomes

Objective: To determine the metabolic profile of TSU-68 and identify the resulting metabolites, including **7-Hydroxy-TSU-68**.

Materials:

- TSU-68
- Pooled human liver microsomes (HLMs)
- NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- 0.1 M Phosphate buffer (pH 7.4)
- Acetonitrile (for reaction termination)
- Internal standard for LC-MS/MS analysis
- Recombinant human CYP isoforms (e.g., CYP3A4, CYP2C9) for reaction phenotyping

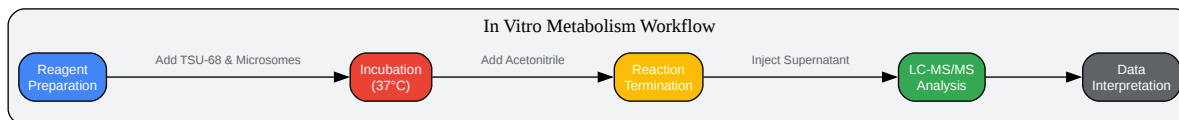
Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of TSU-68 in a suitable solvent (e.g., DMSO).
 - Prepare working solutions of TSU-68 by diluting the stock solution in the phosphate buffer to the desired concentrations.
 - Prepare the NADPH regenerating system according to the manufacturer's instructions.
- Incubation:
 - Pre-warm the human liver microsomes (final concentration typically 0.2-1.0 mg/mL) and TSU-68 working solutions at 37°C for approximately 5-10 minutes.

- Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of microsomes and TSU-68.
- The final incubation volume is typically 100-200 μ L.
- Incubate at 37°C with gentle agitation for a predetermined time course (e.g., 0, 15, 30, 60, and 120 minutes).
- Control incubations should be performed in the absence of the NADPH regenerating system to assess for non-enzymatic degradation.
- Reaction Termination and Sample Preparation:
 - Terminate the reactions at the designated time points by adding a volume of ice-cold acetonitrile (typically 2-3 volumes) containing an appropriate internal standard.
 - Vortex the samples to precipitate the proteins.
 - Centrifuge the samples to pellet the precipitated protein.
 - Transfer the supernatant to a new tube for analysis.
- Metabolite Identification and Quantification:
 - Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
 - Monitor for the parent compound (TSU-68) and potential metabolites, including the expected mass of **7-Hydroxy-TSU-68**.
 - Quantify the formation of **7-Hydroxy-TSU-68** by comparing its peak area to that of a standard curve, if available, or by relative quantification against the internal standard.

Experimental Workflow

The general workflow for the in vitro metabolism study is illustrated below.



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